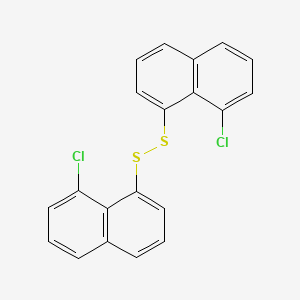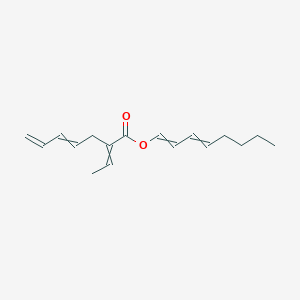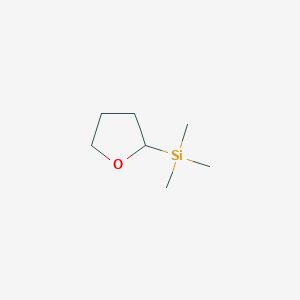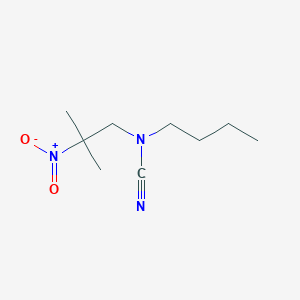
1,1'-Disulfanediylbis(8-chloronaphthalene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Disulfanediylbis(8-chloronaphthalene) is an organic compound characterized by the presence of two 8-chloronaphthalene units connected via a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(8-chloronaphthalene) typically involves the formation of the disulfide bond between two 8-chloronaphthalene molecules. One common method is the oxidation of thiol precursors. For instance, 8-chloronaphthalene-1-thiol can be oxidized using iodine or hydrogen peroxide to form the disulfide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Disulfanediylbis(8-chloronaphthalene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atoms on the naphthalene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Disulfanediylbis(8-chloronaphthalene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of disulfide bond chemistry.
Biology: Potential use in studying disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to modulate redox states.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-Disulfanediylbis(8-chloronaphthalene) exerts its effects is primarily through its disulfide bond. This bond can undergo reversible cleavage and formation, making it useful in redox chemistry. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in many biological processes .
Comparaison Avec Des Composés Similaires
1-Chloronaphthalene: Similar in structure but lacks the disulfide bond, making it less versatile in redox chemistry.
8-Chloronaphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a disulfide bond, leading to different chemical properties and applications.
Uniqueness: 1,1’-Disulfanediylbis(8-chloronaphthalene) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in studies involving redox reactions and disulfide bond chemistry.
Propriétés
Numéro CAS |
95337-26-1 |
|---|---|
Formule moléculaire |
C20H12Cl2S2 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
1-chloro-8-[(8-chloronaphthalen-1-yl)disulfanyl]naphthalene |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-1-5-13-7-3-11-17(19(13)15)23-24-18-12-4-8-14-6-2-10-16(22)20(14)18/h1-12H |
Clé InChI |
MFLZBKDXBZRZGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=CC=C4)Cl)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)




![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)

